Potency Against DENV NS2B-NS3 Protease: MB-53 vs. Dipeptide Analog
MB-53 demonstrates a 158-fold increase in inhibitory potency against the DENV NS2B-NS3 protease compared to its dipeptide precursor, Bz-Arg-Lys-NH₂ [1]. This enhancement is directly attributed to the presence of the C-terminal 4-benzyloxy-D-phenylglycine moiety [1].
| Evidence Dimension | In vitro biochemical inhibition of DENV NS2B-NS3 protease |
|---|---|
| Target Compound Data | IC₅₀ = 0.37 μM |
| Comparator Or Baseline | Bz-Arg-Lys-NH₂ (IC₅₀ = 58.5 μM) |
| Quantified Difference | 158-fold improvement in IC₅₀ value |
| Conditions | Biochemical assay using recombinant DENV NS2B-NS3 protease and fluorogenic substrate |
Why This Matters
This data quantifies the critical contribution of the benzyloxyphenylglycine group, guiding selection of MB-53 over simpler, less potent dipeptide inhibitors.
- [1] Dražić, T., Kopf, S., Corridan, J., Leuthold, M. M., Bertoša, B., & Klein, C. D. (2019). Peptide-β-lactam inhibitors of dengue and West Nile virus NS2B-NS3 protease display two distinct binding modes. Journal of Medicinal Chemistry, 63(1), 140-156. View Source
